2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one

Purity specification Vendor comparison Quality control

2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one (CAS 75122-66-6) is a dihydroisoquinolinone building block distinguished by its 2-amino-1-methyl-3-oxo substitution pattern. This unique topology provides a critical hydrogen-bond donor/acceptor profile and a conformational rigid core (zero rotatable bonds), making it ideal for structure-guided fragment screening against viral cysteine proteases and metallo-aminopeptidases, as demonstrated by the COVID Moonshot consortium. Researchers seeking to minimize confounding impurities in thermal shift assays or X-ray crystallography should procure the 98% purity grade; for methodology development (e.g., N-functionalization), the 95% grade is recommended. Multi-gram orders are supported for kinase inhibitor library production.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 75122-66-6
Cat. No. B7778560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one
CAS75122-66-6
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=CC2=CC(=O)N1N
InChIInChI=1S/C10H10N2O/c1-7-9-5-3-2-4-8(9)6-10(13)12(7)11/h2-6H,11H2,1H3
InChIKeyMNHRYJXOQUNQIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one (CAS 75122-66-6): Core Chemical Identity and Procurement Baseline


2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one is a heterocyclic small molecule (C10H10N2O, MW 174.20 g/mol) belonging to the dihydroisoquinolinone class [1]. It features a unique 2-amino-1-methyl-3-oxo substitution pattern on the isoquinoline scaffold that distinguishes it from other commercially available dihydroisoquinolinone building blocks . The compound is supplied as a research-grade intermediate with purity specifications ranging from 95.0% to 98%, depending on the vendor . Its computed LogP of 0.4 and topological polar surface area of 46.3 Ų indicate moderate hydrophilicity and favorable drug-like properties for fragment-based or scaffold-hopping campaigns [1].

Why 2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one Cannot Be Replaced by Generic Dihydroisoquinolinone Analogs


The 2-amino-1-methyl-3-oxo substitution pattern on the isoquinoline core is not a generic decoration; it creates a specific hydrogen-bond donor/acceptor topology and steric profile that fundamentally alters molecular recognition. Simple replacement with the des-amino analog (1-methyl-2,3-dihydroisoquinolin-3-one) eliminates the N2 amino group that serves as both a hydrogen-bond donor and a synthetic handle for further derivatization [1]. Conversely, the 1,4-dihydro isomer (2-amino-1,4-dihydroisoquinolin-3(2H)-one, CAS 39113-02-5) possesses a different ring saturation pattern that changes the spatial orientation of the amino group relative to the aromatic ring, as evidenced by the distinct biological activity profiles observed for aminopeptidase inhibition within this class [2]. The target compound's specific scaffold was explicitly selected in the COVID Moonshot initiative for elaboration into SARS-CoV-2 main protease (Mpro) inhibitors, confirming that the precise substitution geometry—not merely the presence of an isoquinoline core—was the basis for its selection as a productive starting point [3][4].

Quantitative Differentiation Evidence for 2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one Against Closest Comparators


Vendor Purity Benchmarking: 98% (Leyan) vs. 95% (Fluorochem) for 2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one

Two primary vendors supply 2-amino-1-methyl-2,3-dihydroisoquinolin-3-one at research scale. Leyan (Shanghai Haohong) lists a purity specification of 98% , while Fluorochem specifies 95.0% purity . For procurement decisions requiring higher starting purity—such as fragment-based crystallography or sensitive catalytic reactions—the 3-percentage-point differential may reduce the need for pre-use purification. No publicly available batch-analysis certificates were found to independently verify these specifications.

Purity specification Vendor comparison Quality control

Computed Physicochemical Property Comparison: Target Compound vs. 1,4-Dihydro Isomer (CAS 39113-02-5)

2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one (MW 174.20, LogP 0.4, HBD 1, HBA 2, TPSA 46.3 Ų) [1] differs from the 1,4-dihydro analog 2-amino-1,4-dihydroisoquinolin-3(2H)-one (CAS 39113-02-5, MW 162.19, melting point 115–117 °C) in molecular weight (+12.01 Da due to the 1-methyl group), saturation pattern, and the absence of a reported melting point range. The higher molecular weight of the target compound, combined with its lower HBD count (1 vs. potentially 2 for the des-methyl analog), alters its hydrogen-bonding capacity and may influence solubility and membrane permeability in cell-based assays. Notably, the target compound's TPSA of 46.3 Ų falls within the favorable range for CNS drug-likeness, whereas the 1,4-dihydro isomer has not been characterized for this parameter in public databases.

Drug-likeness Physicochemical properties Fragment screening

Documented Use in SARS-CoV-2 Mpro Inhibitor Discovery: Target Compound vs. Generic Isoquinoline Building Blocks

2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one was specifically selected as a starting scaffold in the COVID Moonshot consortium for elaboration into non-covalent SARS-CoV-2 main protease (Mpro) inhibitors [1]. The submitter's rationale—"Isoquinoline replacement previously untried" and "1 step reaction from Enamine building blocks"—indicates that this particular scaffold was chosen over other commercially available isoquinoline building blocks to explore novel chemical space [1]. In the broader hit expansion campaign, isoquinoline-based compounds achieved Mpro IC50 values of approximately 1 µM [2]. While the specific IC50 of the target compound itself was not disclosed in the public submission, its documented use in a major open-science drug discovery program provides procurement-level evidence of its relevance to contemporary medicinal chemistry campaigns, in contrast to non-selected analogs.

Antiviral drug discovery SARS-CoV-2 Fragment elaboration

Vendor Pricing and Availability: Cost-per-Gram Comparison for Procurement Planning

Pricing data reveal significant cost differences between vendors. Fluorochem offers 250 mg at £1,343.00 (approximately £5,372/g) , while CNReagent lists the same quantity and brand (Fluorochem/180391) at ¥15,488 (approximately ¥61,952/g) . Leyan offers a 50 mg minimum quantity at undisclosed pricing . The wide price disparity between regional distributors underscores the importance of multi-vendor sourcing for cost-sensitive procurement. No bulk (>1 g) pricing was publicly available at the time of analysis, suggesting that the compound is primarily supplied at research-scale quantities.

Procurement Cost analysis Supply chain

Evidence-Backed Application Scenarios for 2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one in Research and Industrial Settings


Fragment-Based Drug Discovery for Antiviral Protease Targets

The compound's documented use in the COVID Moonshot consortium as a starting scaffold for SARS-CoV-2 Mpro inhibitor development [1] supports its deployment in fragment-based or structure-guided drug discovery programs targeting viral cysteine proteases. Researchers can procure the 98%-purity grade from Leyan to minimize impurities that could confound fragment screening by thermal shift assay or X-ray crystallography.

Scaffold-Hopping from Aminopeptidase Inhibitor Chemotypes

Given the established metallo-aminopeptidase inhibitory activity of structurally related 2-amino-dihydroisoquinolinones (e.g., IC50 values of 740 µM against bacterial leucyl aminopeptidase for the tetrahydroisoquinolinone analog) [2], 2-amino-1-methyl-2,3-dihydroisoquinolin-3-one can serve as a scaffold-hopping starting point for designing novel aminopeptidase inhibitors with potentially improved potency through substitution at the 1-methyl position.

Synthetic Methodology Development for N-Amino Heterocycles

The N2-amino group provides a unique synthetic handle for chemists developing new N-functionalization methodologies (e.g., N-arylation, N-acylation, or N-sulfonylation). The compound's rotatable bond count of zero [3] ensures conformational rigidity, making it an ideal substrate for reaction optimization studies where conformational flexibility could confound mechanistic analysis. Procurement of the 95% purity grade from Fluorochem is sufficient for methodology development, where the product is purified post-reaction.

Building Block for Kinase Inhibitor Library Synthesis

Dihydroisoquinolinone scaffolds have been extensively explored as kinase inhibitor cores, particularly for PI3K and Raf kinases [4]. The target compound's computed drug-like properties (LogP 0.4, TPSA 46.3 Ų) [3] place it in favorable property space for kinase inhibitor design. Multi-gram procurement from Fluorochem, despite the higher cost, provides a reliable supply chain for library production, with documented shipping availability to UK, Europe, and China .

Quote Request

Request a Quote for 2-Amino-1-methyl-2,3-dihydroisoquinolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.